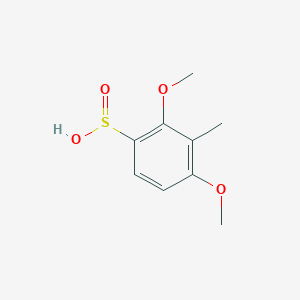

2,4-Dimethoxy-3-methylbenzenesulfinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethoxy-3-methylbenzenesulfinic acid (DMSA) is a sulfonic acid compound with the molecular formula C9H12O4S and a molecular weight of 216.25 . It has gained attention in research and industry due to its unique physical and chemical properties, as well as its potential applications in various fields, ranging from pharmaceuticals to organic electronic materials.

Applications De Recherche Scientifique

Applications in Energy Storage

- Redox Flow Batteries : Derivatives of dimethoxybenzene, including 2,4-Dimethoxy-3-methylbenzenesulfinic acid, are explored as catholyte materials in non-aqueous redox flow batteries. They offer high chemical stability and improved solubility in charged states, enhancing the battery's performance (Zhang et al., 2017).

Applications in Chemistry and Material Science

- Synthesis of Complex Molecules : Dimethoxybenzene derivatives are used in the synthesis of complex molecular structures such as 1,2-diamino-4,5-dimethoxybenzene and various quinoxaline derivatives. These compounds have applications in chromatographic assays and other analytical techniques (McLellan & Thornalley, 1992).

- Catalysts in Alcohol Oxidation : Sulfonated Schiff base copper(II) complexes, derived from compounds like 2-hydroxy-3-methoxybenzaldehyde, are used as efficient and selective catalysts in alcohol oxidation. This has significant implications in organic synthesis (Hazra et al., 2015).

Applications in Pharmacology and Biomedicine

- Anti-Cancer Research : Certain dimethoxy-N-phenylbenzenesulfonamide derivatives have shown potential as inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway, indicating their potential use in anti-cancer therapies (Mun et al., 2012).

- Synthetic Sulfonamide Anticancer Agents : Novel sulfonamide compounds, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have demonstrated significant in vitro and in vivo anti-cancer activities, particularly against pancreatic cancer (Wang et al., 2012).

Propriétés

IUPAC Name |

2,4-dimethoxy-3-methylbenzenesulfinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-6-7(12-2)4-5-8(14(10)11)9(6)13-3/h4-5H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSARTVLNSZVQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)

![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)

![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)

![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)

![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)